2'-Deoxy-4'-ethyl-2'-fluorocytidine
Description
2'-Deoxy-4'-ethyl-2'-fluorocytidine is a synthetic nucleoside analog characterized by two key structural modifications: a fluorine atom at the 2'-position of the ribose ring and an ethyl group at the 4'-position. These modifications aim to enhance metabolic stability, improve bioavailability, and optimize antiviral or anticancer activity compared to unmodified nucleosides.
Properties
Molecular Formula |
C11H16FN3O4 |
|---|---|
Molecular Weight |
273.26 g/mol |
IUPAC Name |
4-amino-1-[5-ethyl-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one |
InChI |
InChI=1S/C11H16FN3O4/c1-2-11(5-16)8(17)7(12)9(19-11)15-4-3-6(13)14-10(15)18/h3-4,7-9,16-17H,2,5H2,1H3,(H2,13,14,18) |
InChI Key |
WRHBWEWELIFEKF-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(C(C(C(O1)N2C=CC(=NC2=O)N)F)O)CO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Deoxy-4’-ethyl-2’-fluorocytidine typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the protection of the hydroxyl groups of cytidine, followed by selective fluorination at the 2’ position and ethylation at the 4’ position. The final step involves deprotection to yield the desired compound .
Industrial Production Methods
Industrial production of 2’-Deoxy-4’-ethyl-2’-fluorocytidine may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as high-performance liquid chromatography (HPLC) for purification .
Chemical Reactions Analysis
Types of Reactions
2’-Deoxy-4’-ethyl-2’-fluorocytidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can modify the functional groups, potentially altering the biological activity of the compound.
Substitution: The fluorine atom at the 2’ position can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups .
Scientific Research Applications
2’-Deoxy-4’-ethyl-2’-fluorocytidine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2’-Deoxy-4’-ethyl-2’-fluorocytidine involves its incorporation into DNA or RNA, where it can interfere with normal nucleic acid function. The fluorine atom at the 2’ position enhances its stability and resistance to enzymatic degradation. The compound can inhibit DNA polymerases and other enzymes involved in nucleic acid synthesis, leading to cytotoxic effects .
Comparison with Similar Compounds
Key Observations :
- 2'-Fluorination : The 2'-fluoro group in 2'-FC enhances resistance to enzymatic degradation compared to unmodified cytidine, improving its half-life in vivo .
- 4'-Ethyl vs. 4'-Thiol : The 4'-ethyl group in the target compound may increase lipophilicity and membrane permeability compared to the polar 4'-thiol group in T-dCyd, which instead facilitates DNA demethylation and p21 upregulation .
Physicochemical Properties
Critical parameters influencing drug-like properties are compared below:
*Estimated based on structural analogs.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
